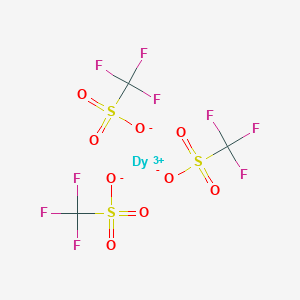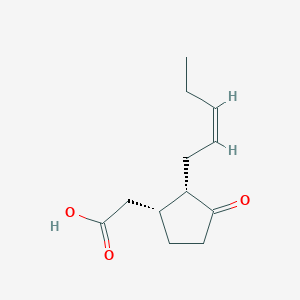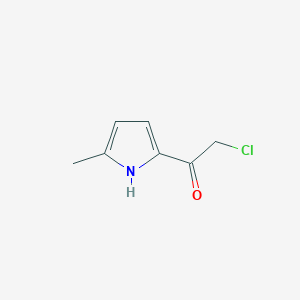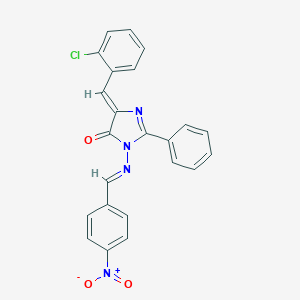
Dysprosium(III) trifluoromethanesulfonate
Vue d'ensemble
Description
Dysprosium(III) trifluoromethanesulfonate, also known as Dysprosium(III) triflate, is a water-tolerant Lewis acid . It is used in various chemical reactions, including the Aldol reaction of silyl enol ethers with aldehydes . It is an effective catalyst for electrophilic substitution reactions of indoles with imines .
Chemical Reactions Analysis
Dysprosium(III) trifluoromethanesulfonate is used as a catalyst in various reactions. These include the Aldol reaction of silyl enol ethers with aldehydes, electrophilic substitution reactions of indoles with imines, Aza-Piancatelli rearrangement, Friedel-Crafts alkylation, ring-opening polymerization reactions, microwave-assisted Kabachnik-Fields condensation, cycloaddition reactions (as a Lewis-acid catalyst), Fries rearrangement, and enantioselective glyoxalate-ene reactions .Physical And Chemical Properties Analysis
Dysprosium(III) trifluoromethanesulfonate is a white to grey powder . It is soluble in water . The compound is hygroscopic, meaning it absorbs moisture from the air .Applications De Recherche Scientifique
Photophysical Characterization
Dysprosium(III) trifluoromethanesulfonate, known for its luminescent properties, is extensively studied for its electronic energy levels and emitting states. Notably, it serves as a dopant in optical fibers and a shift reagent in NMR imaging. Kofod et al. (2019) delved into the photophysical properties of Dysprosium(III) triflate in various solvents, uncovering that it predominantly luminesces from the 4F9/2 state. The research underscores the intricate nature of Dysprosium(III)'s excited state manifolds and their dependency on the solvent environment (Kofod, Arppe-Tabbara, & Sørensen, 2019).
Catalyst in Carbohydrate Chemistry
Dysprosium(III) trifluoromethanesulfonate exhibits promising catalytic properties in the field of carbohydrate chemistry. Yan et al. (2017) demonstrated its efficacy in the per-O-acetylation and regioselective anomeric de-O-acetylation of carbohydrates. This study highlighted its versatility, particularly in the solvent-free per-O-acetylation of sugars, paving the way for innovative methodologies in carbohydrate synthesis (Yan, Guo, & Liang, 2017).
Investigation of Vibrational and Electronic Spectra
Research by Paul et al. (2011) on Dysprosium and Terbium trifluoromethanesulfonates revealed valuable insights into the vibrational frequencies of trifluoromethanesulfonate ions and the electronic transitions of rare earth ions. These findings are not only crucial for understanding the fundamental properties of these compounds but also for potential applications in fields like spectroscopy and materials science (Paul, Ghosh, Neogy, & Mallick, 2011).
Synthesis and Chemical Transformations
The compound is also a catalyst in chemical transformations, such as the synthesis of 4-hydroxycyclopentenones, showcasing its potential in facilitating complex chemical reactions. Fisher et al. (2014) utilized Dysprosium(III) trifluoromethanesulfonate for the catalytic Piancatelli rearrangement, indicating its pivotal role in chemical synthesis and its contribution to producing crucial chemical structures (Fisher, Palmer, Cook, Davis, & Read de Alaniz, 2014).
Magnetic Properties and Applications
Investigations into the magnetic properties of Dysprosium trifluoromethanesulfonate provide insights crucial for applications in magnetic materials and technologies. Neogy et al. (2002) conducted detailed magnetic susceptibility measurements, contributing to the understanding of the magnetic properties and potential applications of Dysprosium compounds in advanced technologies (Neogy, Paul, Chattopadhyay, & Bisui, 2002).
Mécanisme D'action
Target of Action
Dysprosium(III) trifluoromethanesulfonate primarily targets silyl enol ethers and indoles . These compounds play a crucial role in various organic reactions.
Mode of Action
Dysprosium(III) trifluoromethanesulfonate acts as a water-tolerant Lewis acid . It facilitates the Aldol reaction of silyl enol ethers with aldehydes and catalyzes electrophilic substitution reactions of indoles with imines .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- It acts as a catalyst in this reaction . It plays a role in this reaction . It serves as a catalyst in these reactions . It is used in this process . It acts as a Lewis-acid catalyst in these reactions . It is used in this reaction . It plays a role in these reactions .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability.
Result of Action
The action of Dysprosium(III) trifluoromethanesulfonate results in the synthesis of 4-aminocyclopentenones and functionalized azaspirocycles via intramolecular aza-Piancatelli rearrangement . It also aids in the curing of diglycidyl ether of bisphenol-A (DGEBA) .
Action Environment
The action of Dysprosium(III) trifluoromethanesulfonate is influenced by environmental factors. It is hygroscopic and should be stored away from water/moisture . It should also be kept in a cool, dry, and well-ventilated place, away from oxidizing agents . These conditions ensure the compound’s stability and efficacy.
Safety and Hazards
Dysprosium(III) trifluoromethanesulfonate is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, eye protection, and face protection are advised when handling this compound .
Propriétés
IUPAC Name |
dysprosium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Dy/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCYDUEICANRJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3DyF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433047 | |
| Record name | Dysprosium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium(III) trifluoromethanesulfonate | |
CAS RN |
139177-62-1 | |
| Record name | Dysprosium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium tris(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dy(OTf)3 function as a catalyst in organic reactions?
A1: Dy(OTf)3 acts as a Lewis acid catalyst, effectively promoting various organic transformations. Its strong affinity for oxygen atoms allows it to coordinate with oxygen-containing functional groups in reactant molecules. This coordination enhances the reactivity of these molecules, facilitating the desired chemical transformations. For example, Dy(OTf)3 catalyzes the per-O-acetylation of carbohydrates with acetic anhydride under solvent-free conditions. [] This reaction proceeds efficiently with a near-stoichiometric amount of acetic anhydride, highlighting the catalyst's effectiveness.
Q2: What are some notable applications of Dy(OTf)3 in organic synthesis?
A2: Dy(OTf)3 exhibits versatility in catalyzing a range of reactions, including:
- Carbohydrate Chemistry: It mediates the regioselective anomeric de-O-acetylation of carbohydrates in methanol with moderate to excellent yields. [] This selectivity is crucial for synthesizing specific carbohydrate derivatives. Additionally, it facilitates the conversion of unprotected sugars to their corresponding acetylated glycosyl hemiacetals, which are valuable intermediates in carbohydrate synthesis. []
- Piancatelli Rearrangement: Dy(OTf)3 catalyzes the Piancatelli rearrangement of 2-furylcarbinols to 4-hydroxycyclopentenones under mild conditions. [] This reaction offers control over the stereochemistry of the product, providing access to either the cis or trans isomer of the 4-hydroxycyclopentenone, which are important building blocks for various natural products.
Q3: Can Dy(OTf)3 be used in electrochemical applications?
A3: Research indicates the potential of Dy(OTf)3 in electrochemical applications, particularly for depositing dysprosium. Studies have demonstrated its use in a guanidinium-based room-temperature ionic liquid (RTIL) for electroplating dysprosium onto gold and Nd-Fe-B substrates. [] This method offers a potentially more efficient alternative to traditional physical vapor deposition techniques for creating dysprosium coatings, which are crucial in enhancing the performance of neodymium magnets used in various technologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)





![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)

![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)
